molecular formula C29H24ClFN4OS B10868971 4-(4-chlorophenyl)-3-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6-fluoroquinolin-2-ol

4-(4-chlorophenyl)-3-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6-fluoroquinolin-2-ol

Cat. No.: B10868971
M. Wt: 531.0 g/mol
InChI Key: ZJQWIRYMOMTXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-CHLOROPHENYL)-3-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-6-FLUORO-2-QUINOLINOL is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as a chlorophenyl, cyclohexyl, phenyl, triazolyl, and fluorine. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-3-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-6-FLUORO-2-QUINOLINOL typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Formation of the Triazole Ring:

    Attachment of the Chlorophenyl and Cyclohexyl Groups: These groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-3-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-6-FLUORO-2-QUINOLINOL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield partially or fully reduced quinoline derivatives.

Scientific Research Applications

4-(4-CHLOROPHENYL)-3-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-6-FLUORO-2-QUINOLINOL has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-3-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-6-FLUORO-2-QUINOLINOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-CHLOROPHENYL)-3-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2-QUINOLINOL
  • 4-(4-CHLOROPHENYL)-3-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-6-CHLORO-2-QUINOLINOL

Uniqueness

The uniqueness of 4-(4-CHLOROPHENYL)-3-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-6-FLUORO-2-QUINOLINOL lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom, in particular, enhances its stability and bioavailability compared to similar compounds.

Properties

Molecular Formula

C29H24ClFN4OS

Molecular Weight

531.0 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-6-fluoro-1H-quinolin-2-one

InChI

InChI=1S/C29H24ClFN4OS/c30-20-13-11-18(12-14-20)25-23-17-21(31)15-16-24(23)32-28(36)26(25)37-29-34-33-27(19-7-3-1-4-8-19)35(29)22-9-5-2-6-10-22/h1,3-4,7-8,11-17,22H,2,5-6,9-10H2,(H,32,36)

InChI Key

ZJQWIRYMOMTXCE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SC3=C(C4=C(C=CC(=C4)F)NC3=O)C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.